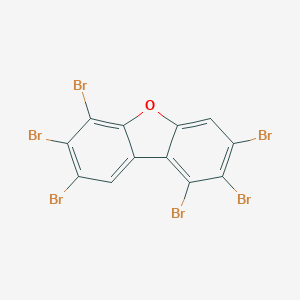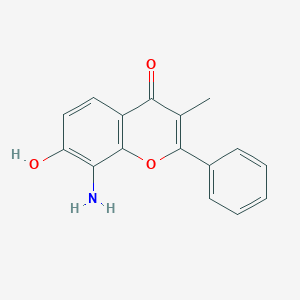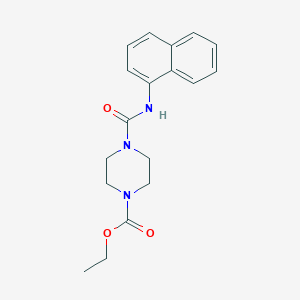
1-Piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, ethyl ester, commonly known as PACE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PACE is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.47 g/mol.
Mecanismo De Acción
The mechanism of action of PACE is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the suppression of the nuclear factor-kappa B (NF-κB) pathway. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that PACE exhibits anti-inflammatory and analgesic effects by reducing the production of prostaglandins and inhibiting the NF-κB pathway. PACE has also been found to exhibit antitumor properties by inducing apoptosis and inhibiting cell proliferation. In addition, PACE has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PACE in lab experiments include its low toxicity, high solubility in organic solvents, and ease of synthesis. However, the limitations of using PACE include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of PACE. One potential direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the exploration of the potential applications of PACE in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the development of PACE derivatives with improved pharmacological properties is another area of future research.
Métodos De Síntesis
PACE can be synthesized using a multistep reaction process that involves the reaction of 1-naphthylamine with ethyl chloroformate to form 1-naphthyl carbamate. This is followed by the reaction of the 1-naphthyl carbamate with piperazine to form 1-piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, which is then esterified with ethanol to form PACE.
Aplicaciones Científicas De Investigación
PACE has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. PACE has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a potential candidate for the development of novel drugs. PACE has also been used in the synthesis of various organic compounds such as β-lactams and quinolones.
Propiedades
Número CAS |
101976-06-1 |
|---|---|
Nombre del producto |
1-Piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, ethyl ester |
Fórmula molecular |
C18H21N3O3 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
ethyl 4-(naphthalen-1-ylcarbamoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H21N3O3/c1-2-24-18(23)21-12-10-20(11-13-21)17(22)19-16-9-5-7-14-6-3-4-8-15(14)16/h3-9H,2,10-13H2,1H3,(H,19,22) |
Clave InChI |
ZMPLXBACRCPNKB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Otros números CAS |
101976-06-1 |
Solubilidad |
49.1 [ug/mL] |
Sinónimos |
1-Carboethoxy-4-(1-naphthylcarbamyl)piperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)
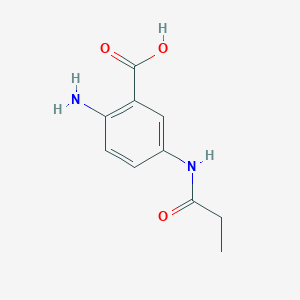


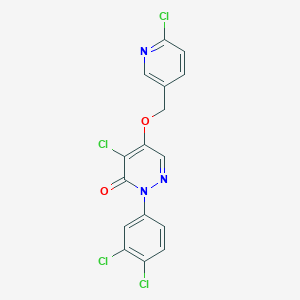

![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)
